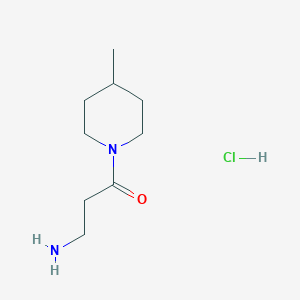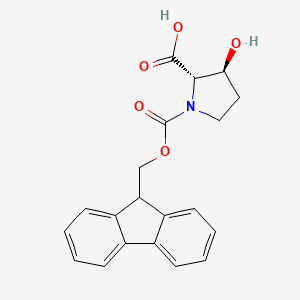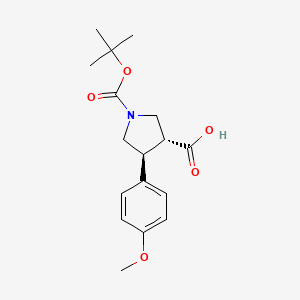
2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis methods for “2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid” are not available, pyridine derivatives are often synthesized through methods such as Chichibabin synthesis, a method for producing 2-aminopyridine derivatives, or the Bonnemann cyclization, which can produce 2,4,6-trisubstituted pyridines .Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid” would likely involve a pyridine ring with additional functional groups attached at the 2 and 6 positions. The exact structure would depend on the specific locations and orientations of these groups .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in a wide range of chemical reactions, particularly as a base and a ligand in coordination chemistry .Applications De Recherche Scientifique
Synthesis and Derivatives
Efficient Synthesis Routes : Novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives have been developed, emphasizing the synthesis of the pyridine ring. These compounds serve as key intermediates in the production of COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
Practical Synthesis of 4-Amino Derivatives : A practical synthesis of 4-amino-2-(trifluoromethyl)-nicotinic acid describes using lithiation and subsequent reactions to produce derivatives in a multi-step process (Li et al., 2010).
Preparation of New Derivatives : The synthesis of new 2-chloro-5-fluoro-6-(4-phenyl-methylpiperazinyl)-4-trifluoromethyl-3-nicotinic acid demonstrates the potential for creating novel antibacterial 1,8-naphthyridine-3-carboxylic acid analogues (Suez et al., 1993).
Industrial Applications
Production in Food and Pharmaceutical Industries : The extraction and production methods of pyridine-3-carboxylic acid (nicotinic acid), widely used in food, pharmaceutical, and biochemical industries, are explored for more efficient processes (Kumar & Babu, 2009).
Green Chemistry Methods for Production : Research on ecological methods to produce nicotinic acid focuses on green chemistry and reducing environmental impact, particularly in industrial applications (Lisicki, Nowak, & Orlińska, 2022).
Novel Compounds and Frameworks
Development of Pseudopeptides : The synthesis of nicotinic acid-based amino acid units with amidoxime function explores the potential for creating novel pseudopeptides (Ovdiichuk et al., 2015).
Synthesis of Open Frameworks : Solvothermal reactions with 6-(pyridin-4-yl)nicotinic acid and various metals have led to the creation of unique open framework structures with potential applications in materials science (Su et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-2-1-8(11(18)19)10(17-9)7-3-5-16-6-4-7/h1-6H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOVGBJHQVXECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601209500 | |
| Record name | 6-(Trifluoromethyl)[2,4′-bipyridine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid | |
CAS RN |
200273-59-2 | |
| Record name | 6-(Trifluoromethyl)[2,4′-bipyridine]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200273-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)[2,4′-bipyridine]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601209500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[2-(Dimethylamino)ethyl]phenyl}methanamine](/img/structure/B1440332.png)












